Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 65645-53-6
VCID: VC18288528
InChI: InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H
SMILES:
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride

CAS No.: 65645-53-6

Cat. No.: VC18288528

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride - 65645-53-6

Specification

CAS No. 65645-53-6
Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name ethyl 2-(3-aminopyridin-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H
Standard InChI Key AZHMGEXVEMNTQC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C=NC=C1)N.Cl

Introduction

Structural and Molecular Characteristics

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride belongs to the class of heterocyclic aromatic compounds, specifically pyridine derivatives. The pyridine ring is substituted at the 3-position with an amino group (NH2-\text{NH}_2) and at the 4-position with an ethyl acetate moiety (CH2COOEt-\text{CH}_2\text{COOEt}). The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory applications.

Molecular Formula: C9H13ClN2O2\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight: 216.66 g/mol
IUPAC Name: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride

The compound’s structure has been confirmed via spectroscopic methods, including 1H^1\text{H} NMR and HPLC, which are standard for characterizing such intermediates . For instance, the 1H^1\text{H} NMR spectrum of a structurally analogous compound, ethyl 3-(pyridin-2-ylamino)propionate, reveals distinct peaks for the pyridine ring protons (δ 8.06–6.36 ppm), ethyl group (δ 1.34–1.05 ppm), and acetate methylene (δ 2.60 ppm) .

Synthesis and Optimization

Primary Synthetic Route

The synthesis of ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride typically involves the reaction of 3-amino-4-pyridinecarboxylic acid with ethyl chloroacetate under basic conditions. This esterification reaction proceeds via nucleophilic acyl substitution, facilitated by deprotonation of the carboxylic acid. The general reaction scheme is:

3-Amino-4-pyridinecarboxylic acid+Ethyl chloroacetateBaseEthyl 2-(3-aminopyridin-4-YL)acetate+HCl\text{3-Amino-4-pyridinecarboxylic acid} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-(3-aminopyridin-4-YL)acetate} + \text{HCl}

The hydrochloride salt forms upon treatment with hydrochloric acid. Key parameters influencing yield (reported up to 80% in similar syntheses) include temperature (80–85°C), reaction time (12 hours), and stoichiometric ratios .

Alternative Methods

A patent describing the synthesis of ethyl 3-(pyridin-2-ylamino)propionate offers insights into scalable production . While targeting a different regioisomer, this method employs ethyl acrylate and 2-aminopyridine under acetic acid catalysis, followed by acid-base workup and crystallization. Such protocols highlight the importance of solvent selection (e.g., ethyl acetate for extraction) and purification techniques (e.g., DMF/water recrystallization) in optimizing purity (>98%) .

Table 1: Comparison of Synthesis Conditions

ParameterPrimary MethodAlternative Method
Starting Materials3-Amino-4-pyridinecarboxylic acid2-Aminopyridine, ethyl acrylate
CatalystBaseAcetic acid
Temperature80–85°C80°C
YieldNot reported80%
Purity>98% (HPLC)>98% (HPLC)

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in synthesizing more complex molecules. For example:

  • Amide Formation: Reaction with acyl chlorides yields substituted amides, which are prevalent in drug candidates.

  • Heterocyclic Functionalization: The amino group participates in cyclization reactions to form fused pyridine systems, enhancing bioactivity .

Table 2: Derivative Synthesis Examples

Reaction TypeReagentsProduct Class
AcylationAcetyl chlorideN-Acetyl pyridine amides
AlkylationMethyl iodideN-Methylated derivatives
CyclizationThioureaThiazolo[4,5-b]pyridines

Comparative Analysis with Structural Analogs

Comparing this compound to ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (PubChem CID 57416902) highlights the impact of heterocycle substitution . The thiazole analog’s broader antimicrobial activity underscores how sulfur-containing rings enhance electrophilicity and target binding .

Recent Developments

Recent patents (e.g., CN104974086A) emphasize innovations in pyridine ester synthesis, such as solvent-free conditions or green catalysts . These advances aim to reduce environmental impact and improve scalability.

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